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Abstract
Lunacalcipol (also known as CTA018) is an investigational vitamin D analogue characterized

by a novel dual mechanism of action. It functions as both a potent agonist of the Vitamin D

Receptor (VDR) and an inhibitor of Cytochrome P450 24A1 (CYP24A1), the primary enzyme

responsible for catabolizing vitamin D. This unique pharmacological profile suggests potential

therapeutic applications in conditions such as secondary hyperparathyroidism (SHPT) and

psoriasis. Preclinical data indicate its effectiveness in inhibiting keratinocyte proliferation and

pro-inflammatory cytokine secretion. Clinical development has progressed to Phase II trials for

the treatment of plaque psoriasis. This document provides a comprehensive overview of the

available pharmacological data, experimental methodologies, and the underlying signaling

pathways of Lunacalcipol.

Introduction
Lunacalcipol is a synthetic vitamin D analogue designed to amplify Vitamin D signaling

pathways.[1] By acting as a VDR agonist, it mimics the effects of endogenous calcitriol,

triggering genomic responses that regulate a variety of cellular processes.[2] Concurrently, its

inhibition of CYP24A1 protects active vitamin D metabolites from degradation, thereby

prolonging their therapeutic effect.[1][2] This dual action is anticipated to offer an improved

efficacy and safety profile compared to existing vitamin D therapies.[2] Lunacalcipol has been
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investigated for its potential in treating secondary hyperparathyroidism and has completed

Phase II clinical trials for plaque psoriasis.[1][3]

Physicochemical Properties
A summary of the key physicochemical properties of Lunacalcipol is presented in Table 1.

Property Value Source

Molecular Formula C28H42O4S PubChem

Molecular Weight 474.7 g/mol PubChem

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-

[(3aS,7aS)-1-[(E,2R)-5-tert-

butylsulfonylpent-4-en-2-yl]-7a-

methyl-3a,5,6,7-tetrahydro-3H-

inden-4-ylidene]ethylidene]-4-

methylidenecyclohexane-1,3-

diol

PubChem

CAS Number 250384-82-8 PubChem

Synonyms CTA018, CTA-018 PubChem

Pharmacodynamics
The primary pharmacodynamic effects of Lunacalcipol are mediated through its interaction

with the Vitamin D Receptor and inhibition of the CYP24A1 enzyme.

Mechanism of Action
Lunacalcipol exerts its effects through a dual mechanism of action:

Vitamin D Receptor (VDR) Agonism: Lunacalcipol binds to the VDR, a nuclear receptor that

acts as a ligand-activated transcription factor.[2] Upon binding, the VDR forms a heterodimer

with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences

known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes,

modulating their transcription.[4] This signaling cascade is responsible for the therapeutic
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effects of vitamin D, including the regulation of cell proliferation and differentiation, and

immune modulation.[4]

CYP24A1 Inhibition: Lunacalcipol is a potent inhibitor of CYP24A1, a mitochondrial enzyme

that hydroxylates and inactivates vitamin D metabolites.[1] By inhibiting this enzyme,

Lunacalcipol prevents the breakdown of both endogenous and exogenously administered

active vitamin D compounds, thereby increasing their local concentrations and prolonging

their signaling activity.[2]
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Caption: Dual mechanism of action of Lunacalcipol.
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Receptor Binding and Enzyme Inhibition
Quantitative data on the binding affinity of Lunacalcipol for the VDR and its inhibitory activity

against CYP24A1 are summarized in Table 2.

Parameter Value Comparison

VDR Binding Affinity
15-fold lower than

1α,25(OH)2D3
N/A

CYP24A1 Inhibition (IC50) 27 ± 6 nM
~10-fold more potent than

ketoconazole (253 ± 20 nM)

Note: Specific Ki or a direct IC50 value for VDR binding is not publicly available.

Preclinical Efficacy
Preclinical studies have demonstrated that Lunacalcipol inhibits the proliferation of rapidly

dividing cells, such as human epidermal keratinocytes, and is effective in inhibiting the

secretion of pro-inflammatory cytokines, which are implicated in the pathogenesis of psoriasis.

[1] These findings suggest that Lunacalcipol may be more potent and have a greater safety

index than currently marketed vitamin D analogues like calcitriol and calcipotriol.[2]

Pharmacokinetics
Detailed pharmacokinetic parameters for Lunacalcipol, such as Cmax, Tmax, half-life, and

bioavailability from preclinical or clinical studies, are not publicly available at this time.

Clinical Trials
Lunacalcipol has undergone clinical investigation for the treatment of plaque psoriasis.

Phase II Study in Plaque Psoriasis (NCT00384098)
A Phase II clinical trial was completed to evaluate the safety and efficacy of topically applied

Lunacalcipol (CTA018) in patients with plaque psoriasis.[3] This study was a randomized,

double-blind, vehicle-controlled trial where patients received one of three doses of

Lunacalcipol cream or a vehicle cream daily for 12 weeks. The primary outcome was
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treatment success based on the Physician's Static Global Assessment (PSGA), with secondary

outcomes including changes in the Psoriasis Area and Severity Index (PASI). While the trial

has been completed, quantitative results regarding the percentage of patients achieving

specific PASI score improvements (e.g., PASI 75) have not been publicly disclosed.

Experimental Protocols
While the specific, detailed protocols used in the preclinical and clinical development of

Lunacalcipol are proprietary and not publicly available, this section outlines the general

methodologies for the key assays used to characterize its pharmacological profile.

VDR Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the VDR.

Principle: The assay measures the ability of a test compound (e.g., Lunacalcipol) to
compete with a radiolabeled VDR ligand (e.g., [3H]-1α,25(OH)2D3) for binding to the VDR.

Materials:

Recombinant human VDR

Radiolabeled ligand: [3H]-1α,25(OH)2D3

Unlabeled test compound (Lunacalcipol)

Assay buffer

Scintillation fluid and counter

Method:

A constant concentration of recombinant VDR and radiolabeled ligand are incubated in the

assay buffer.

Increasing concentrations of the unlabeled test compound are added to compete for

binding.
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After reaching equilibrium, the bound and free radioligand are separated.

The amount of bound radioactivity is measured by liquid scintillation counting.

The IC50 value (the concentration of the test compound that displaces 50% of the

radiolabeled ligand) is calculated from the competition curve.
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Caption: VDR competitive binding assay workflow.
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CYP24A1 Inhibition Assay
This assay determines the inhibitory potency of a compound against the CYP24A1 enzyme.

Principle: The activity of recombinant human CYP24A1 is measured in the presence of

varying concentrations of the inhibitor.

Materials:

Recombinant human CYP24A1 enzyme

CYP24A1 substrate (e.g., 1α,25(OH)2D3)

Test inhibitor (Lunacalcipol)

NADPH regenerating system

LC-MS/MS system for metabolite quantification

Method:

Recombinant CYP24A1 is incubated with the substrate and the NADPH regenerating

system.

Varying concentrations of Lunacalcipol are added to the reaction mixture.

The reaction is allowed to proceed for a defined period and then quenched.

The formation of the hydroxylated metabolite is quantified by LC-MS/MS.

The IC50 value is determined by plotting the percentage of enzyme inhibition against the

concentration of Lunacalcipol.

Imiquimod-Induced Psoriasis Mouse Model
This is a common in vivo model to assess the efficacy of anti-psoriatic compounds.

Principle: Topical application of imiquimod, a Toll-like receptor 7 agonist, induces a skin

inflammation that phenotypically and histologically resembles human psoriasis.
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Method:

A defined area of the back skin of mice is shaved.

A daily topical dose of imiquimod cream is applied to the shaved area for a set number of

days.

Test compounds (e.g., Lunacalcipol) can be administered topically or systemically.

Disease severity is assessed daily by scoring erythema, scaling, and skin thickness

(Psoriasis Area and Severity Index - PASI).

At the end of the study, skin biopsies are collected for histological analysis and

measurement of inflammatory markers.

Conclusion
Lunacalcipol is a promising investigational drug with a unique dual mechanism of action,

combining VDR agonism with CYP24A1 inhibition. This profile suggests potential for enhanced

therapeutic efficacy and an improved safety margin in the treatment of psoriasis and other

conditions. While preclinical data are encouraging and a Phase II clinical trial for psoriasis has

been completed, a comprehensive evaluation of its pharmacological profile is limited by the

lack of publicly available quantitative data on its VDR binding affinity, detailed pharmacokinetic

parameters, and full clinical trial results. Further disclosure of this information will be crucial for

a complete understanding of the therapeutic potential of Lunacalcipol.
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To cite this document: BenchChem. [Pharmacological Profile of Lunacalcipol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675441#pharmacological-profile-of-lunacalcipol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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